molecular formula C12H11N3O4 B4390408 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzoic acid

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzoic acid

Cat. No. B4390408
M. Wt: 261.23 g/mol
InChI Key: QVOJDHFRGANLGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzoic acid (DMNPB) is a chemical compound that has been studied for its potential use in scientific research. It is a member of the pyrazole family of compounds and has been found to have a variety of interesting properties.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzoic acid is not well understood. However, it is thought to be related to its ability to act as a charge transport material in OFETs. This property is thought to be due to the presence of the pyrazole ring in the molecule, which is known to have good electron-accepting properties.
Biochemical and Physiological Effects:
There is currently no information available on the biochemical or physiological effects of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzoic acid. However, given its potential use in electronic devices, it is unlikely to have any significant effects on biological systems.

Advantages and Limitations for Lab Experiments

One advantage of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzoic acid is its ability to act as a charge transport material in OFETs. This makes it a promising material for use in electronic devices. However, one limitation is that its synthesis is relatively complex and requires specialized equipment and expertise.

Future Directions

There are several potential future directions for research on 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzoic acid. One area of interest is in the development of new materials for use in electronic devices. 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzoic acid has already shown promise in this area, and further research could lead to the development of even better materials. Another area of interest is in the study of the mechanism of action of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzoic acid. Understanding how this compound works could lead to the development of new materials with even better properties. Finally, 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzoic acid could be studied for its potential use in other applications, such as in the development of new drugs or as a catalyst in chemical reactions.

Scientific Research Applications

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzoic acid has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of organic electronics, where it has been found to be a promising material for use in organic field-effect transistors (OFETs). OFETs are used in a variety of electronic devices, including displays, sensors, and memory devices.

properties

IUPAC Name

3-(3,5-dimethyl-4-nitropyrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-7-11(15(18)19)8(2)14(13-7)10-5-3-4-9(6-10)12(16)17/h3-6H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOJDHFRGANLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC(=C2)C(=O)O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808801
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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